
Hidrocloruro de beta-Funaltrexamina
Descripción general
Descripción
β-Funaltrexamina clorhidrato: es un antagonista irreversible y selectivo del receptor μ-opioide y el receptor κ1-opioide. Es un derivado de la naltrexona con un grupo metil-fumaramida en la posición 6 . Este compuesto se utiliza principalmente en investigación para estudiar los receptores opioides y sus funciones.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Beta-funaltrexamine has been shown to exhibit significant neuroprotective properties in various experimental models. Research indicates that it can mitigate neuronal degeneration and inflammation, particularly in conditions such as cerebral ischemia/reperfusion injury.
Case Study: Cerebral Ischemia/Reperfusion Injury
- Objective : To evaluate the effects of beta-funaltrexamine on neuroinflammation and neuronal death.
- Method : In vivo studies were conducted using Sprague-Dawley rats subjected to cerebral ischemia/reperfusion injury.
- Findings :
Anti-Inflammatory Properties
Beta-funaltrexamine has been investigated for its potential to modulate inflammatory responses, particularly in the context of neuroinflammation.
Case Study: Inhibition of Chemokine Expression
- Objective : To assess the impact of beta-funaltrexamine on inflammatory chemokine expression in a mouse model.
- Method : Mice were treated with lipopolysaccharide (LPS) to induce inflammation, followed by administration of beta-funaltrexamine.
- Findings :
Opioid Research
Beta-funaltrexamine plays a crucial role in opioid research, particularly in understanding the mechanisms underlying opioid receptor interactions and addiction.
Case Study: Opioid Self-Administration
- Objective : To explore the effects of beta-funaltrexamine on heroin self-administration behaviors in animal models.
- Method : Rats were trained to self-administer heroin, with beta-funaltrexamine administered prior to testing sessions.
- Findings :
Pharmacological Mechanisms
The pharmacological mechanisms through which beta-funaltrexamine exerts its effects are multifaceted, involving alterations in signaling pathways associated with μ-opioid receptors.
Mechanistic Insights
- Beta-funaltrexamine irreversibly binds to μ-opioid receptors, leading to prolonged receptor inactivation. This action inhibits downstream signaling pathways associated with pain perception and inflammatory responses .
- Studies have demonstrated that the compound can effectively block ethanol-stimulated dopamine release, implicating its role in modulating reward pathways associated with substance use disorders .
Summary Table of Applications
Application | Model/Study Type | Key Findings |
---|---|---|
Neuroprotection | Cerebral ischemia/reperfusion | Reduced neuroinflammation; improved neuronal survival |
Anti-inflammatory | LPS-induced inflammation | Inhibited chemokine expression; long-lasting effects |
Opioid addiction research | Self-administration studies | Decreased heroin self-administration; potential for addiction treatment |
Pharmacological mechanism study | Binding assays | Irreversible antagonism; modulation of pain and reward pathways |
Mecanismo De Acción
Mecanismo: β-Funaltrexamina clorhidrato ejerce sus efectos al unirse irreversiblemente al receptor μ-opioide y al receptor κ1-opioide. Esta unión evita la activación de estos receptores por ligandos endógenos, inhibiendo así sus efectos fisiológicos .
Objetivos moleculares y vías: Los principales objetivos moleculares de β-Funaltrexamina clorhidrato son el receptor μ-opioide y el receptor κ1-opioide. La unión de este compuesto a estos receptores bloquea las vías de señalización asociadas con la modulación del dolor, la recompensa y la adicción .
Análisis Bioquímico
Biochemical Properties
Beta-Funaltrexamine hydrochloride interacts with μ- and κ1-opioid receptors, showing a high affinity for these receptors with K i values of 0.3 and 0.2 nM, respectively . It is selective for μ- and κ1-opioid receptors over the δ-opioid receptor .
Cellular Effects
In cellular processes, Beta-Funaltrexamine hydrochloride acts as an antagonist, blocking the activity of μ- and κ1-opioid receptors . This can influence cell function by modulating cell signaling pathways related to these receptors.
Molecular Mechanism
At the molecular level, Beta-Funaltrexamine hydrochloride exerts its effects by binding to μ- and κ1-opioid receptors and inhibiting their activity . This binding is irreversible, leading to permanent inactivation of the receptors .
Temporal Effects in Laboratory Settings
Its irreversible binding to opioid receptors suggests that its effects could be long-lasting .
Dosage Effects in Animal Models
In animal models, the effects of Beta-Funaltrexamine hydrochloride can vary with different dosages. For example, it has been shown to inhibit conditioned place preference induced by the μ-opioid receptor agonist endomorphin 1 in mice when administered at a dose of 0.3 µg/animal .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de β-Funaltrexamina clorhidrato implica la modificación de la naltrexonaEsto se logra a través de una serie de reacciones químicas, incluyendo la esterificación y la aminación .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar. El proceso requiere un control cuidadoso de las condiciones de reacción para asegurar la pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: β-Funaltrexamina clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de la molécula.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno de la molécula.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Compuestos Similares:
Naltrexona: Un antagonista reversible del receptor μ-opioide.
Naloxona: Un antagonista competitivo del receptor μ-opioide.
Buprenorfina: Un agonista parcial del receptor μ-opioide y antagonista del receptor κ-opioide.
Singularidad: β-Funaltrexamina clorhidrato es único debido a su unión irreversible al receptor μ-opioide y al receptor κ1-opioide. Esta unión irreversible proporciona una duración de acción más prolongada en comparación con los antagonistas reversibles como la naltrexona y la naloxona .
Actividad Biológica
β-Funaltrexamine hydrochloride (β-FNA) is an irreversible antagonist of the μ-opioid receptor (MOR), which is critical in mediating the effects of opioids. It is a derivative of naltrexone and has garnered attention due to its unique biological activity, including its ability to covalently bind to opioid receptors and influence various physiological processes. This article aims to provide a comprehensive overview of the biological activity of β-FNA, including its mechanisms, effects on different receptor types, and implications for therapeutic applications.
Chemical Structure :
- Chemical Name : (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride
- Molecular Weight : 490.99 g/mol
- Purity : ≥98% (HPLC)
β-FNA selectively binds to the μ-opioid receptor, leading to irreversible antagonism. This covalent binding inhibits receptor activation by endogenous opioids and opioid drugs. Additionally, β-FNA exhibits reversible agonistic properties at the κ-opioid receptor (KOR), which may contribute to its analgesic effects in certain contexts .
Selectivity and Binding Affinity
β-FNA shows a strong preference for the μ-opioid receptor over other opioid receptors, such as the δ-opioid receptor (DOR) and KOR. Research indicates that approximately 60% of β-FNA binding to the MOR is irreversible, while it binds reversibly to KOR . This selectivity is crucial for understanding its pharmacological profile and potential therapeutic uses.
Effects on Dopamine Release
Studies have demonstrated that β-FNA can influence dopamine release in the mesolimbic pathway, which is essential for reward and addiction mechanisms. In experiments where β-FNA was administered prior to morphine or ethanol treatment, it significantly altered dopamine levels, suggesting a role in modulating opioid-induced reward pathways .
Anti-inflammatory Properties
Recent research has highlighted β-FNA's potential anti-inflammatory effects. It has been shown to inhibit the expression and release of pro-inflammatory chemokines such as CXCL10 from astrocytes in response to interleukin 1β (IL-1β) stimulation. This action appears independent of MOR involvement and suggests that β-FNA may have broader implications in neuroinflammatory conditions .
Comparative Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of β-Funaltrexamine hydrochloride:
Case Study 1: Opioid Receptor Involvement in Analgesia
In a study assessing analgesic responses, systemic administration of β-FNA resulted in a significant shift in dose-response curves for classic μ-opioid agonists like morphine. This indicates that β-FNA effectively blocks μ-opioid receptor-mediated analgesia while showing minimal impact on KOR-mediated analgesics .
Case Study 2: Neuroinflammation Model
In a neuroinflammation model involving lipopolysaccharide (LPS) administration, mice treated with β-FNA exhibited reduced sickness behavior and lower levels of CXCL10 compared to controls. This study suggests that β-FNA may have therapeutic potential in managing neuroinflammatory diseases by modulating immune responses .
Propiedades
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHUOBUKMPSQR-NQGXHZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.